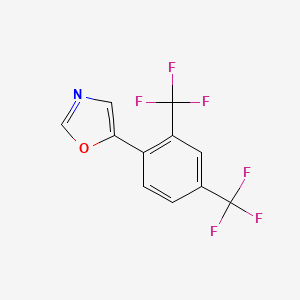

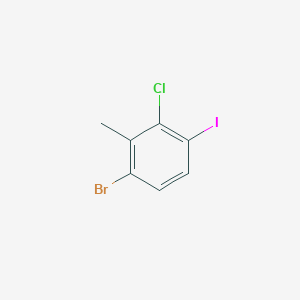

1-Bromo-3-chloro-4-iodo-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

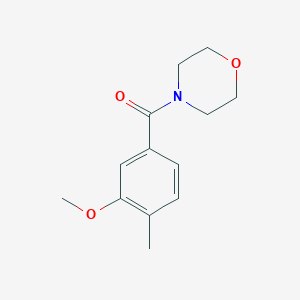

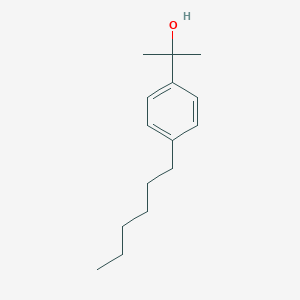

1-Bromo-3-chloro-4-iodo-2-methylbenzene, also known as BCIM, is an aromatic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid that is highly soluble in many organic solvents and is used as a solvent itself in many laboratory experiments. BCIM is also used as an intermediate in the synthesis of other compounds, such as pharmaceuticals and dyes.

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Physical Properties

Research on halogen-substituted methylbenzenes, including compounds similar to 1-bromo-3-chloro-4-iodo-2-methylbenzene, focuses on their thermochemical properties. Studies involving vapor pressures, vaporization, fusion, and sublimation enthalpies of various halogenated methylbenzenes provide insights into their physical characteristics and stability. These investigations contribute to the understanding of their behavior in different conditions and potential applications in chemical synthesis and materials science (Verevkin et al., 2015).

Halogenation and Catalysis

Halogenation reactions are fundamental in organic synthesis, and compounds like this compound serve as substrates or intermediates. Research demonstrates the use of N-Halosuccinimide and acidic catalysts for the ring halogenation of polyalkylbenzenes, leading to mixed halogenated compounds. Such processes are crucial for creating compounds with specific halogen patterns, which can be valuable in pharmaceuticals, agrochemicals, and materials science (Bovonsombat & Mcnelis, 1993).

Structural Determinants and Halogen Bonding

The study of halogen bonding and structural determinants in compounds like this compound is significant in crystallography and molecular design. Investigations into the relative importance of different types of halogen bonding can inform the design of molecular assemblies and materials with desired properties (Pigge, Vangala, & Swenson, 2006).

Liquid-phase Oxidation

The liquid-phase oxidation of methylbenzenes, including those related to this compound, is explored for synthesizing benzyl acetates, benzaldehydes, and other oxidation products. This research is pertinent to the development of industrial processes for producing fine chemicals and intermediates (Okada & Kamiya, 1981).

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-3-chloro-4-iodo-2-methylbenzene is the benzene ring . The benzene ring is a key structural element in many organic molecules and plays a crucial role in the chemistry of life. It is especially stable due to its aromaticity, which it seeks to maintain during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond with the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

This mechanism allows the compound to substitute a hydrogen atom on the benzene ring with a bromine, chlorine, or iodine atom .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially influence a wide range of biochemical processes involving aromatic compounds .

Pharmacokinetics

Given its structure, it is likely to have low gastrointestinal absorption . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context in which it is used. In general, the introduction of halogen atoms into a benzene ring can significantly alter the ring’s reactivity and the properties of the molecules it forms .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound. For instance, it should be stored in a dark place at a temperature between 2-8°C .

Eigenschaften

IUPAC Name |

1-bromo-3-chloro-4-iodo-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVJQGQREQCKKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.